(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC15791409
Molecular Formula: C8H8Cl2O3S
Molecular Weight: 255.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Cl2O3S |
|---|---|
| Molecular Weight | 255.12 g/mol |
| IUPAC Name | (3-chloro-4-methoxyphenyl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3 |
| Standard InChI Key | ZFAFPSUITUBDIB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a methoxy group (-OCH₃) at the 4-position and a chlorine atom at the 3-position of the phenyl ring, with a methanesulfonyl chloride (-CH₂SO₂Cl) moiety at the benzylic position. The IUPAC name is (3-chloro-4-methoxyphenyl)methanesulfonyl chloride, and its canonical SMILES representation is COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl. The presence of electron-withdrawing substituents (Cl, SO₂Cl) and an electron-donating methoxy group creates a polarized electronic environment, influencing its reactivity in organic transformations.
Table 1: Key Physicochemical Properties
The absence of reported melting/boiling points in literature suggests challenges in purification or instability under standard conditions . Computational models predict moderate lipophilicity (logP ≈ 2.8), aligning with its utility in reactions requiring solubility in organic media .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the chlorosulfonation of (3-chloro-4-methoxyphenyl)methanol using thionyl chloride (SOCl₂) under controlled conditions:
This exothermic reaction typically proceeds at 60–80°C for 4–6 hours, with pyridine neutralizing liberated HCl. The crude product is purified via vacuum distillation or recrystallization from dichloromethane/hexane mixtures, yielding >85% purity .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 1.2–1.5 | Prevents overchlorination |
| Temperature | 60–80°C | Minimizes decomposition |
| Solvent | Anhydrous DCM | Enhances solubility |
| Reaction Time | 4–6 hours | Maximizes conversion |
Industrial Manufacturing
Scalable production employs continuous-flow reactors to improve heat dissipation and reduce byproduct formation. A 2024 patent describes a modular system where (3-chloro-4-methoxyphenyl)methanol and SOCl₂ are fed into a titanium reactor at 70°C, achieving 92% conversion with <2% impurities . Post-reaction quenching with ice water followed by liquid-liquid extraction isolates the product in technical-grade purity (95–98%).
Applications in Organic Synthesis
Sulfonamide Formation
The compound’s primary application lies in synthesizing sulfonamides via reaction with amines:
Notably, it was used to prepare N-(3-chloro-4-methoxyphenyl)-1-methanesulfonyl-2,3-dihydro-1H-indole-6-carboxamide, a candidate antitumor agent tested in NCGC libraries .
Pharmaceutical Intermediates
| Precaution | Specification |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical goggles, lab coat |
| Ventilation | Fume hood with ≥100 fpm airflow |
| Storage | Airtight container, desiccated at 2–8°C |
| Spill Management | Neutralize with sodium bicarbonate, absorb with vermiculite |
Environmental Considerations
The compound hydrolyzes slowly in water, releasing HCl and SO₂, which necessitates pH adjustment of waste streams to prevent aquatic toxicity. Incineration in a closed system with alkaline scrubbers is recommended for disposal.
Recent Advancements and Future Directions
Catalytic Applications
A 2025 study demonstrated its use in palladium-catalyzed cross-coupling reactions to synthesize biaryl sulfones, leveraging the methoxy group’s directing effects for regioselective C–H functionalization . This methodology expands access to complex sulfone-containing architectures for drug discovery.
Green Chemistry Initiatives
Efforts to replace SOCl₂ with less hazardous chlorinating agents (e.g., trichloroisocyanuric acid) are underway, though yields remain suboptimal (50–60%) . Microwave-assisted synthesis has reduced reaction times to 1 hour, improving energy efficiency by 40% .
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